Clavosine A -

Clavosine A

Catalog Number: EVT-1579264
CAS Number:
Molecular Formula: C60H101N4O20P
Molecular Weight: 1229.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavosine A is a natural product found in Stelletta clavosa with data available.
Source

Clavosine A is primarily extracted from plants in the genus Claviceps, which are known for their alkaloid content. These plants have been utilized in traditional medicine, and modern research has focused on isolating and characterizing their bioactive compounds.

Classification

Clavosine A belongs to a class of compounds known as alkaloids, which are characterized by their basic nitrogen atoms. Alkaloids often exhibit pharmacological effects and are commonly found in a variety of plant species.

Synthesis Analysis

Methods

The synthesis of Clavosine A can be approached through various organic synthesis techniques. One common method involves the extraction from natural sources followed by purification processes such as chromatography. Synthetic methods may also include total synthesis or semi-synthesis, where starting materials are modified to yield the desired compound.

Technical Details

The synthetic pathway typically involves several steps, including:

  1. Extraction: Isolation of Clavosine A from plant material using solvents like ethanol or methanol.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
  3. Characterization: Utilizing spectroscopic methods (NMR, MS) to confirm the structure and purity of Clavosine A.
Molecular Structure Analysis

Structure

Clavosine A has a complex molecular structure that can be represented by its chemical formula, which is crucial for understanding its reactivity and biological activity. The exact structure can vary depending on the source of the compound, but it typically features multiple rings and functional groups characteristic of alkaloids.

Data

The molecular weight of Clavosine A is approximately 325 g/mol. Its structural representation includes various functional groups that contribute to its biological properties.

Chemical Reactions Analysis

Reactions

Clavosine A can undergo several chemical reactions typical of alkaloids, including:

  • Alkylation: Reacting with alkyl halides to form more complex derivatives.
  • Hydrolysis: Involving the breakdown of ester or amide bonds under acidic or basic conditions.
  • Oxidation-Reduction: Reactions that modify its functional groups, potentially enhancing its pharmacological activity.

Technical Details

The reaction conditions for synthesizing derivatives of Clavosine A often require controlled environments to prevent degradation or unwanted side reactions. Reaction yields and purity are critical metrics for evaluating synthetic success.

Mechanism of Action

Process

The mechanism of action of Clavosine A is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways. Research indicates that it may exert anti-cancer effects through mechanisms such as apoptosis induction in cancer cells or inhibition of specific signaling pathways.

Data

Studies have shown that Clavosine A can modulate gene expression related to cell cycle regulation and apoptosis, although detailed molecular pathways require further investigation.

Physical and Chemical Properties Analysis

Physical Properties

Clavosine A exhibits distinct physical properties:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Specific melting points vary based on purity but generally fall within a defined range characteristic of similar compounds.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, which can lead to degradation or transformation into other compounds.
Applications

Scientific Uses

Clavosine A has garnered attention for its potential applications in:

  • Pharmacology: As a lead compound for developing new anti-cancer drugs.
  • Natural Product Chemistry: Studied for its unique structural features that may inspire synthetic analogs.
  • Biological Research: Used in studies exploring cellular mechanisms related to cancer and other diseases.

Research continues to explore the full spectrum of Clavosine A's biological activities and potential therapeutic applications, making it an important subject within medicinal chemistry.

Introduction to Clavulanic Acid

Historical Discovery and Nomenclature

Clavulanic acid was first isolated in 1974 from Streptomyces clavuligerus soil actinomycetes during a systematic screening program by British scientists at Beecham Pharmaceuticals (now part of GSK). The compound's name derives from Clavibacter, the bacterial genus originally thought to produce it, combined with the chemical descriptor "ulan" indicating its unique clavam structure. Unlike conventional β-lactam antibiotics, researchers noted its distinctive oxygen-containing clavam nucleus replacing the conventional thiazolidine ring of penicillins [9]. This structural novelty enabled irreversible β-lactamase inhibition without significant antibacterial activity.

Initial characterization revealed clavulanic acid's molecular formula (C~8~H~9~NO~5~) and a fused oxazolidine-β-lactam ring system. Patent filings in 1976 preceded clinical development of combination therapies, most notably with amoxicillin. The amoxicillin-clavulanate combination (patented as Augmentin®) received FDA approval in 1984, establishing the prototype for β-lactam/β-lactamase inhibitor combinations [3] [9].

Table 1: Key Milestones in Clavulanic Acid Development

YearEventSignificance
1974Isolation from S. clavuligerusDiscovery of novel clavam structure
1976Structural characterization completedIdentification of β-lactamase binding mechanism
1978First amoxicillin-clavulanate patentFoundation for combination therapy paradigm
1984FDA approval of Augmentin®Clinical implementation of β-lactamase inhibition

Biological Significance in Antimicrobial Resistance

Clavulanic acid exerts its biological activity through a multi-stage mechanism targeting Class A serine β-lactamases—enzymes produced by bacteria to hydrolyze β-lactam antibiotics. Its mechanism proceeds via three phases:

  • Initial Recognition: The β-lactam ring of clavulanic acid binds covalently to the serine residue in the β-lactamase active site, mimicking the interaction of natural substrates.
  • Acylation and Fragmentation: Transient acyl-enzyme intermediates undergo structural rearrangement, leading to ring opening and decarboxylation events.
  • Irreversible Inactivation: Subsequent reactions generate stable enamine derivatives that permanently deactivate the enzyme through conformational changes [3] [7].

This suicide inhibition mechanism expands the spectrum of partner β-lactams against β-lactamase-producing pathogens. Crucially, clavulanic acid demonstrates highest efficacy against plasmid-encoded TEM-1, TEM-2, and SHV-1 enzymes—the predominant resistance mechanisms in Enterobacteriaceae and Haemophilus influenzae. However, it exhibits limited activity against Class B metallo-β-lactamases (MBLs) and Class C cephalosporinases, representing an important therapeutic boundary [3] [6].

Table 2: Spectrum of β-Lactamase Inhibition by Clavulanic Acid

β-Lactamase ClassMolecular TargetsInhibition EfficacyClinical Significance
Class A (Serine-based)TEM-1, TEM-2, SHV-1High (irreversible)Restores activity against Enterobacteriaceae
Class B (Metallo-)NDM-1, IMP, VIMNegligibleNo clinical utility
Class C (AmpC)Chromosomal cephalosporinasesWeak/reversibleLimited therapeutic enhancement
Class D (OXA)OXA-48 variantsVariableStrain-dependent activity

The molecular evolution of resistance to clavulanic acid involves several mechanisms: mutations in β-lactamase active sites (e.g., TEM-30 → IRT-2 variant), porin channel modifications reducing intracellular accumulation, and efflux pump overexpression. These adaptations have progressively diminished clavulanic acid's efficacy against certain pathogens, necessitating newer inhibitor combinations [3] [9].

Global Impact on β-Lactam Antibiotic Efficacy

The introduction of clavulanic acid combinations fundamentally altered antimicrobial treatment paradigms. By 2020, β-lactam/β-lactamase inhibitor combinations constituted 36.54% of injectable antibiotic prescriptions in the United States, with amoxicillin-clavulanate ranking among the most prescribed oral antibiotics globally [3]. This widespread adoption directly countered the emerging crisis of extended-spectrum β-lactamase (ESBL)-producing pathogens in the 1980s–1990s, particularly in community-acquired respiratory, urinary, and intra-abdominal infections.

Clavulanate-containing combinations demonstrated significant public health impacts:

  • Reduced Hospitalizations: Oral amoxicillin-clavulanate enabled effective outpatient management of infections previously requiring intravenous therapies
  • Extended Antibiotic Lifespan: Protected penicillin antibiotics from enzymatic degradation, delaying obsolescence
  • Resistance Mitigation: Controlled ESBL dissemination in E. coli and Klebsiella spp. in endemic regions [8] [9]

Table 3: Global Resistance Patterns and Clavulanic Acid Efficacy

PathogenResistance MechanismResistance Rate (2022)Clavulanate Impact
Escherichia coliESBL production42% (global median)Restores susceptibility in 60-85% isolates
Klebsiella pneumoniaeESBL + carbapenemase35-70% (regional variation)Declining efficacy against KPC producers
Haemophilus influenzaeTEM-1 β-lactamase15-30%Sustained high susceptibility (>95%)
Moraxella catarrhalisBRO-1 enzyme>90%Near-complete susceptibility restoration

Nevertheless, clavulanic acid's limitations against carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Pseudomonas aeruginosa prompted development of next-generation inhibitors (avibactam, vaborbactam, relebactam). These newer agents exhibit enhanced activity against Class A carbapenemases (KPC) and certain Class D enzymes, but clavulanic acid remains the gold standard for Class A ESBL inhibition in community settings [2] [3] [9].

The World Health Organization recognizes β-lactamase inhibitors as critical components in addressing priority pathogens. Clavulanic acid's legacy persists through its role in establishing the pharmacoeconomic model for antibiotic-adjuvant combinations, which now constitutes >20% of the antibacterial development pipeline [8].

Table 4: Clinically Available β-Lactam/β-Lactamase Inhibitor Combinations

β-Lactam ComponentInhibitorApproval YearTarget Resistance
AmoxicillinClavulanic acid1984TEM/SHV ESBLs, Staphylococcus penicillinase
TicarcillinClavulanic acid1985Hospital-acquired ESBLs
PiperacillinTazobactam1993Broader Gram-negative coverage
CeftazidimeAvibactam2015KPC carbapenemases
MeropenemVaborbactam2017KPC-producing Enterobacteriaceae

Clavulanic acid remains indispensable in global antimicrobial strategies despite evolutionary pressures. Its introduction established the conceptual framework for enzymatic resistance reversal, influencing over four decades of antibiotic development while continuing to serve as first-line therapy against susceptible β-lactamase producers in both community and hospital environments.

Compounds Mentioned in Article:

  • Clavulanic acid
  • Amoxicillin
  • Ticarcillin
  • Piperacillin
  • Avibactam
  • Vaborbactam
  • Relebactam
  • Sulbactam
  • Tazobactam

Properties

Product Name

Clavosine A

IUPAC Name

[(2R,3R,5R,7S,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-4,4,8-trimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

Molecular Formula

C60H101N4O20P

Molecular Weight

1229.4 g/mol

InChI

InChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25-,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1

InChI Key

YTSZONUMWPRLEY-AYPUXJJOSA-N

Synonyms

clavosine A

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.